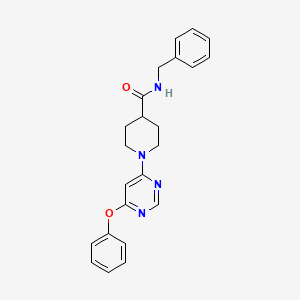

N-benzyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Description

N-benzyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide scaffold substituted with a benzyl group at the amide nitrogen and a 6-phenoxypyrimidin-4-yl moiety at the piperidine ring. Its IUPAC name is N-(benzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, with a molecular formula of C₂₈H₂₇N₅O₂ and a CAS registry number 1219202-19-3 . The compound has garnered attention in medicinal chemistry for its structural versatility, enabling interactions with biological targets such as enzymes or receptors. Its synthesis typically involves amide coupling reactions, as exemplified by procedures using benzylamine derivatives and heterocyclic intermediates .

Properties

IUPAC Name |

N-benzyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c28-23(24-16-18-7-3-1-4-8-18)19-11-13-27(14-12-19)21-15-22(26-17-25-21)29-20-9-5-2-6-10-20/h1-10,15,17,19H,11-14,16H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFPHHCBHFCVFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=CC(=NC=N3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.

Attachment of the Phenoxypyrimidinyl Moiety: The phenoxypyrimidinyl group is attached through a condensation reaction between a phenol derivative and a pyrimidine derivative.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine group on the piperidine ring with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing production costs. This often includes the use of high-throughput reactors, advanced catalysts, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Drug Development

N-benzyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has been identified as a promising candidate for drug development, particularly in targeting various diseases. Its structure allows for modulation of biological pathways, making it suitable for further optimization as a therapeutic agent. Compounds with similar structural characteristics have shown efficacy in inhibiting enzymes linked to cancer and neurodegenerative diseases .

Case Study: Alzheimer's Disease

Recent studies have indicated that derivatives of this compound can act as multitarget-directed ligands for Alzheimer's disease treatment. For instance, certain analogues demonstrated dual inhibition of histone deacetylase and acetylcholinesterase, which are crucial targets in Alzheimer's therapy. The most potent compounds exhibited IC50 values of 0.17 µM for histone deacetylase and 6.89 µM for acetylcholinesterase, alongside significant neuroprotective activities in cellular models .

Biochemical Applications

Biochemical Probes

The compound can function as a biochemical probe or ligand in assays aimed at understanding enzyme mechanisms or receptor interactions. Its ability to selectively bind to target proteins makes it an invaluable tool in biochemical research.

Mechanism of Action

The mechanism by which this compound exerts its effects is hypothesized to involve binding to specific enzymes or receptors, thereby modulating their activity and influencing related biological pathways. Detailed studies are required to elucidate these interactions fully.

Potential Therapeutic Uses

Cancer Treatment

Research indicates that compounds similar to this compound may serve as inhibitors of kinases involved in cancer progression. For example, aminopyrimidine compounds have been documented as effective inhibitors of casein kinase 1, which plays a role in various cancers .

Anti-Tubercular Activity

Another area of interest is the anti-tubercular activity exhibited by related compounds. Studies have shown that certain derivatives can reduce bacterial loads significantly in infected models, suggesting potential applications in treating tuberculosis .

Industrial Applications

Catalysis and Material Science

Beyond medicinal applications, this compound may also find utility in industrial settings, particularly in developing new materials or acting as catalysts in chemical reactions due to its unique structural properties.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Drug development targeting cancer and neurodegenerative diseases |

| Biochemical Probes | Use in assays for enzyme mechanisms and receptor interactions |

| Therapeutic Uses | Potential treatments for Alzheimer's disease and tuberculosis |

| Industrial Applications | Development of new materials and catalysts |

Mechanism of Action

The mechanism of action of N-benzyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-4-carboxamide derivatives modified at the N-benzyl and heterocyclic positions. Below is a comparative analysis with structurally and functionally related analogs:

Structural Analogs with Variations in the Benzyl Substituent

- Key Insights: The 3-chloro-4-fluorobenzyl analog (CAS 1251622-17-9) introduces halogen atoms, which may enhance binding affinity to hydrophobic pockets in target proteins (e.g., viral proteases or neurotransmitter receptors) .

Analogs with Modified Heterocyclic Cores

- The 4-chlorobenzyl substituent on the thienopyrrole ring likely contributes to hydrophobic interactions with viral replication machinery .

Critical Analysis of Research Findings

- Gaps in Data : While 5b has robust in vivo data, the parent compound and its benzyl-substituted analogs lack published efficacy studies, limiting direct comparisons .

- Structural-Activity Relationships (SAR): Electron-Withdrawing Groups (e.g., chloro, fluoro) on the benzyl moiety improve metabolic stability but may reduce aqueous solubility . Heterocycle Swapping (pyrimidine → thienopyrrole) significantly alters target engagement, highlighting the pyrimidine ring’s role in modulating selectivity .

Biological Activity

N-benzyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound falls under the category of piperidine derivatives and is characterized by a complex structure that includes a benzyl group, a phenoxypyrimidinyl moiety, and a piperidine ring. Its synthesis and biological evaluation have been the focus of various studies, revealing promising therapeutic potentials.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Achieved through catalytic hydrogenation of pyridine derivatives.

- Introduction of the Benzyl Group : This step utilizes nucleophilic substitution reactions with benzyl halides.

- Attachment of the Phenoxypyrimidinyl Moiety : Accomplished via condensation reactions between phenol and pyrimidine derivatives.

- Formation of the Carboxamide Group : The final step involves reacting the amine group on the piperidine ring with a carboxylic acid derivative.

This compound exhibits its biological activity primarily through interactions with specific molecular targets. It may modulate enzyme activity or receptor binding, influencing various biological pathways. Notably, it has shown potential anti-inflammatory and antioxidant properties.

Pharmacological Studies

Research indicates that this compound may act as an antagonist to certain chemokine receptors, similar to other benzylpiperidine derivatives which have been studied for their role in inflammatory responses . The structure-activity relationship (SAR) studies have highlighted that modifications to the piperidine structure can significantly enhance binding potency and selectivity for specific receptors.

Table 1: Biological Activities of this compound

Case Studies

A notable study demonstrated the compound's efficacy in reducing inflammation in vitro by inhibiting specific cytokines involved in the inflammatory response. Additionally, it was tested against various viruses, showing moderate antiviral activity against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1), indicating its potential as an antiviral agent .

Comparative Analysis

When compared to similar compounds such as N-benzylpiperidine-4-carboxamide and 1-benzyl-4-piperidone, this compound exhibits unique biological activities attributed to its phenoxypyrimidinyl group. This structural feature enhances its pharmacological profile, making it a valuable candidate for further research in drug development.

Table 2: Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-benzylpiperidine-4-carboxamide | Simpler structure | Limited anti-inflammatory |

| 1-benzyl-4-piperidone | Contains ketone group | Moderate activity |

| This compound | Unique phenoxypyrimidinyl group | Strong anti-inflammatory and antiviral properties |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing N-benzyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. For example, piperidine-4-carboxamide derivatives are often prepared by reacting piperidine intermediates (e.g., 1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxylic acid) with benzylamine under amide-coupling conditions (e.g., HATU or EDCl/HOBt) . Key steps include:

- Intermediate preparation : Substitution of pyrimidine rings with phenoxy groups via nucleophilic aromatic substitution.

- Amide coupling : Use of benzylamine in anhydrous DMF or DCM, monitored by TLC (Rf ~0.2 in 70% EA/Hex) .

- Yield optimization : Adjust stoichiometry (1.2–1.5 eq of benzylamine) and reaction time (12–24 hrs). Purification via column chromatography (silica gel, gradient elution) improves purity (>95%) .

Q. How can spectroscopic techniques (NMR, HPLC, MS) characterize structural integrity and purity?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry and substitution patterns. For example, the benzyl group appears as a singlet (~δ 5.45 ppm for CH2) in DMSO-d6, while pyrimidine protons resonate at δ 8.3–8.4 ppm .

- HPLC : Use reverse-phase C18 columns (gradient: 5–95% acetonitrile/water + 0.1% TFA) to assess purity (>98%). Retention times vary (e.g., 7.47–7.73 min for related analogs) .

- Mass spectrometry : ESI-TOF MS confirms molecular weight (e.g., [M+H]+ at m/z 492.0 for similar compounds) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl or pyrimidine moieties) influence biological activity in receptor-binding assays?

- Methodological Answer :

- SAR studies : Replace benzyl with fluorobenzyl or phenethyl groups to assess steric/electronic effects. For example, 4-fluorobenzyl analogs show enhanced σ1 receptor affinity (Ki < 50 nM) due to improved lipophilicity .

- Binding assays : Use radioligand displacement (e.g., [3H]DTG for σ receptors) in HEK-293 cells. IC50 values correlate with substituent bulkiness; bulky groups (e.g., trifluoromethyl) reduce potency .

- Data interpretation : Compare docking simulations (AutoDock Vina) with experimental Ki values to validate binding poses .

Q. How can contradictions between in vitro potency and in vivo efficacy be resolved for neurotropic applications?

- Methodological Answer :

- Pharmacokinetic profiling : Measure metabolic stability (mouse liver microsomes) and plasma protein binding (equilibrium dialysis). Poor oral bioavailability in mice (<20%) may explain efficacy gaps despite high in vitro activity .

- Dosing adjustments : Test intraperitoneal vs. oral administration. For example, a related piperidine carboxamide showed 60% survival in alphavirus-infected mice at 50 mg/kg (IP) but no effect orally .

- Blood-brain barrier (BBB) penetration : Use MDCK-MDR1 assays to assess P-gp efflux ratios. Compounds with logP >3.5 often fail to cross the BBB .

Q. What computational approaches predict off-target interactions or metabolic liabilities?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME or ADMETLab 2.0 estimate CYP450 inhibition (e.g., CYP3A4) and hERG channel binding. Piperidine carboxamides with logD ~2.5–3.0 show balanced CNS penetration and metabolic stability .

- Metabolite identification : Incubate with human hepatocytes (37°C, 2 hrs) and analyze via LC-QTOF-MS. Common metabolic pathways include N-debenzylation or pyrimidine hydroxylation .

Q. How can conflicting NMR or crystallographic data on regiochemistry be resolved?

- Methodological Answer :

- X-ray crystallography : Co-crystallize with target proteins (e.g., σ receptors) to confirm binding conformations. For example, a pyrimidine derivative showed a dihedral angle of 12.8° between the pyrimidine and phenyl rings, resolving ambiguity in NOE assignments .

- 2D NMR : Use HSQC and NOESY to map proton-proton proximities. For benzyl groups, cross-peaks between NH (δ 8.34 ppm) and aromatic protons confirm amide connectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.